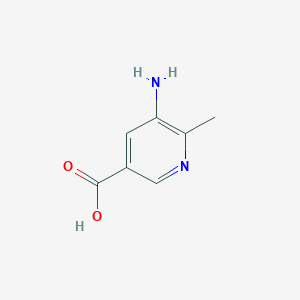

5-Amino-6-methylpyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQUXBVINRXSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621432 | |

| Record name | 5-Amino-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91978-75-5 | |

| Record name | 5-Amino-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid

Foreword for the Senior Application Scientist

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, this compound stands out as a particularly valuable building block. Its trifunctional nature—a nucleophilic amino group, a sterically directing methyl group, and a versatile carboxylic acid handle—offers a rich platform for combinatorial library synthesis and the development of novel molecular entities. The presence of the carboxylic acid moiety, a key pharmacophore element, allows for critical interactions with biological targets, though its bioisosteric replacement is also a common strategy in drug design to overcome pharmacokinetic challenges.[1][2]

This guide provides a comprehensive overview of robust and scalable synthetic strategies for this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, justify the selection of reagents and conditions, and present detailed, field-proven protocols. Our focus is on providing researchers, scientists, and drug development professionals with the authoritative and practical knowledge required to confidently synthesize and utilize this important intermediate.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with a retrosynthetic analysis. For this compound, the primary disconnection strategies involve either the construction of the pyridine ring itself or the late-stage functionalization of a pre-existing pyridine core. The Hantzsch pyridine synthesis offers a powerful convergent approach for ring construction, while a functional group interconversion strategy provides a more linear, but potentially more direct, route from commercially available precursors.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway I: Modified Hantzsch Synthesis and Aromatization

The Hantzsch pyridine synthesis is a classic, highly reliable method for constructing substituted pyridine rings.[3][4] It involves a multi-component condensation to form a 1,4-dihydropyridine (1,4-DHP) intermediate, which is subsequently aromatized to the final pyridine product. This pathway offers significant flexibility in introducing the desired substituents from simple, readily available starting materials.

Workflow for Hantzsch-based Synthesis

Caption: Experimental workflow for the Hantzsch synthesis route.

Step 1: One-Pot Hantzsch Condensation

The core of this route is the condensation of ethyl acetoacetate, formaldehyde, and β-aminocrotononitrile. This reaction efficiently assembles the carbon-nitrogen backbone of the dihydropyridine ring.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq.), β-aminocrotononitrile (1.0 eq.), and absolute ethanol to form a 0.5 M solution.

-

Add aqueous formaldehyde (37 wt. %, 1.1 eq.) and a catalytic amount of piperidine (0.1 eq.).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce precipitation of the dihydropyridine intermediate.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Causality Behind Choices:

-

Ethanol is an ideal solvent as it effectively dissolves the reactants and allows for a suitable reflux temperature.

-

Piperidine acts as a base catalyst, facilitating the initial Knoevenagel condensation and Michael addition steps of the Hantzsch reaction mechanism.

-

The use of a nitrile group (-CN) at the C3 position is strategic. It is a stable group that directs the cyclization and can be readily hydrolyzed to the desired carboxylic acid in a later step.

Step 2: Aromatization of the Dihydropyridine Intermediate

The conversion of the 1,4-DHP to the aromatic pyridine ring is a critical oxidation step. While traditional methods often employ harsh oxidants like nitric acid or potassium permanganate, milder and more selective reagents are preferred to avoid side reactions and improve yields.[4] A particularly effective and gentle method utilizes iodine in methanol.[5]

Protocol:

-

Dissolve the dried 1,4-dihydropyridine intermediate (1.0 eq.) in methanol (MeOH).

-

Add iodine (I₂, 1.2 eq.) to the solution.

-

Heat the mixture to reflux for 4-10 hours. The reaction can be monitored by observing the disappearance of the DHP spot on a TLC plate.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude aromatized product.

Causality Behind Choices:

-

Iodine in Methanol: This system provides a mild oxidative environment, minimizing the risk of over-oxidation or degradation of sensitive functional groups.[5] The reaction proceeds via the formation of hypoiodous acid (HOI) in situ, which is the active dehydrogenating agent.

-

Alternative Oxidants: Other common reagents for this transformation include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) for room temperature reactions or selenium dioxide (SeO₂).[6][7] The choice often depends on substrate compatibility and desired reaction time.

| Oxidizing System | Conditions | Advantages | Disadvantages |

| I₂ / MeOH | Reflux, 4-10 h | Mild, high yield, cost-effective[5] | Slower than stronger oxidants |

| DDQ | Room Temp / Microwave | Fast, room temperature possible[6] | Higher cost, stoichiometric waste |

| SeO₂ | Room Temp | High yields (87-98%)[7] | Selenium toxicity and disposal |

| KMnO₄ / CrO₃ | Harsh | Inexpensive | Low selectivity, side reactions[4] |

Step 3: Hydrolysis to the Carboxylic Acid

The final step in this pathway is the conversion of the nitrile (or ester, if used) at the C3 position to the carboxylic acid. This is typically achieved through acidic or basic hydrolysis.

Protocol (Acidic Hydrolysis):

-

Suspend the crude aromatized nitrile product in a 1:1 mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours, or until the reaction is complete as monitored by TLC.

-

Cool the solution in an ice bath. Adjust the pH to approximately 4-5 with a concentrated sodium hydroxide solution to precipitate the amphoteric product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Synthetic Pathway II: Functional Group Interconversion

An alternative and often more direct strategy involves starting with a pre-formed, substituted pyridine ring and performing a series of functional group interconversions. This route hinges on the availability of a suitable starting material, such as 6-methylnicotinic acid.

Step 1: Nitration of 6-Methylnicotinic Acid

The introduction of a nitro group at the C5 position is the key transformation. The existing electron-withdrawing carboxylic acid at C3 and the electron-donating methyl group at C6 direct the electrophilic nitration to the C5 position.

Protocol:

-

Carefully add 6-methylnicotinic acid (1.0 eq.) in portions to a stirred mixture of fuming sulfuric acid (oleum, 20% SO₃) at 0 °C.

-

Once the solid has dissolved, add fuming nitric acid (90%, 1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain for 3-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The resulting precipitate, 5-nitro-6-methylnicotinic acid, is collected by vacuum filtration, washed thoroughly with ice-cold water, and dried.

Causality Behind Choices:

-

Fuming Sulfuric/Nitric Acid: A strong nitrating mixture is required to overcome the deactivating effect of the pyridine ring nitrogen and the carboxylic acid group.

-

Temperature Control: This reaction is highly exothermic. Careful temperature control is critical for safety and to prevent unwanted side reactions.

Step 2: Reduction of the Nitro Group

The conversion of the 5-nitro group to the 5-amino group is a standard reduction. Catalytic hydrogenation is a clean and efficient method for this transformation, as demonstrated in the synthesis of structurally related compounds.[8]

Protocol:

-

To a solution of 5-nitro-6-methylnicotinic acid (1.0 eq.) in methanol, add a catalytic amount of 5% Palladium on carbon (Pd/C) (approx. 5-10 mol %).

-

Pressurize the reaction vessel with hydrogen gas (H₂, 50 psi or balloon pressure) and stir vigorously at room temperature.

-

Monitor the reaction by observing the consumption of hydrogen or by TLC analysis.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with additional methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization as described previously.

References

- Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I₂-MeOH. Synthesis, 2000(10), 1532-1534.

- Memarian, H. R., Sabzyan, H., & Farhadi, A. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines.

-

Pérez, E. G., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molecules, 28(22), 7621. [Link]

-

Hantzschova syntéza pyridinů. (n.d.). In Wikipedie. Retrieved from [Link]

-

Mashraqui, S. H., & Karnik, M. A. (1998). Aromatization of 1,4-dihydropyridines with selenium dioxide. Synthesis, 1998(05), 713-714. [Link]

-

PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]

-

Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. Retrieved from [Link]

Sources

- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Hantzschova syntéza pyridinů – Wikipedie [cs.wikipedia.org]

- 5. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 6-Amino-5-methylpyridine-3-carboxylic Acid: Properties and Applications

A Note on the Subject Compound: Initial research for "5-Amino-6-methylpyridine-3-carboxylic acid" revealed a significant lack of publicly available experimental data, including a definitive CAS number and spectroscopic records. To ensure scientific integrity and provide verifiable information, this guide will focus on the closely related and well-documented isomer, 6-Amino-5-methylpyridine-3-carboxylic acid (CAS No. 167626-78-0) . The structural similarities make the insights into its properties, reactivity, and applications highly relevant to researchers interested in this class of aminonicotinic acid derivatives.

Introduction

6-Amino-5-methylpyridine-3-carboxylic acid is a substituted aminonicotinic acid, a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science. The pyridine ring is an electron-deficient aromatic system, and its derivatives are prevalent in a vast number of pharmaceuticals and bioactive molecules.[1] The strategic placement of an amino group, a methyl group, and a carboxylic acid on this scaffold provides three distinct points for chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures.

The presence of the carboxylic acid allows for the formation of amides, esters, and other derivatives, while the amino group can be acylated, alkylated, or used in cyclization reactions. This trifunctional nature makes it an attractive starting material for generating libraries of compounds for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and key experimental protocols relevant to its application.

Chemical and Physical Properties

A summary of the key identifying and physical properties of 6-Amino-5-methylpyridine-3-carboxylic acid is presented below. While an experimental melting point and solubility are not widely published, data from analogous compounds such as 5-methylnicotinic acid (m.p. 207-215 °C) and 6-aminonicotinic acid (m.p. >300 °C) suggest it is a solid with a relatively high melting point.

| Property | Value | Source |

| IUPAC Name | 6-Amino-5-methylpyridine-3-carboxylic acid | - |

| CAS Number | 167626-78-0 | [2][3] |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Canonical SMILES | CC1=CC(=CN=C1N)C(=O)O |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

-

Two Aromatic Protons: Two singlets (or narrow doublets due to minor long-range coupling) in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 (between the two nitrogen atoms) would likely be the most downfield, with the proton at C4 appearing slightly more upfield.

-

Methyl Protons: A singlet integrating to three protons in the upfield region (δ 2.0-2.5 ppm), characteristic of a methyl group attached to an aromatic ring.

-

Amino Protons: A broad singlet for the -NH₂ protons, typically in the range of δ 4.0-6.0 ppm, which may exchange with D₂O.

-

Carboxylic Acid Proton: A very broad singlet far downfield (δ 10-13 ppm), which will also exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The expected chemical shift ranges are based on established data for pyridine derivatives and carboxylic acids.[4][5]

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to appear significantly downfield, in the range of δ 165-175 ppm.

-

Aromatic Carbons: Five signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to nitrogen (C2 and C6) will be the most downfield. The carbon bearing the amino group (C6) would be shielded relative to an unsubstituted carbon, while the carbon bearing the carboxylic acid (C3) would be deshielded.

-

Methyl Carbon (-CH₃): A single peak in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

N-H Stretch: Two distinct, sharper peaks in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.

-

C=C and C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ region, typical for the pyridine ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to 6-Amino-5-methylpyridine-3-carboxylic acid can be adapted from established methods for substituted pyridines.[6] A common strategy involves the modification of a pre-existing pyridine ring, often starting from a readily available aminopyridine. One such proposed pathway begins with 2-amino-3-methylpyridine.

Sources

- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. 6-amino-5-methylpyridine-3-carboxylic acid167626-78-0,Purity95%_Bepharm.Ltd [molbase.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

Structure Elucidation of 5-Amino-6-methylpyridine-3-carboxylic Acid: A Multi-Technique, Self-Validating Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and pharmaceutical development. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in discovery pipelines. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation process for 5-amino-6-methylpyridine-3-carboxylic acid (C₇H₈N₂O₂), a substituted pyridine derivative. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a synergistic, multi-faceted analytical approach provides a self-validating system for structural confirmation. This document is intended for researchers and scientists who require a robust framework for small molecule characterization, integrating foundational techniques with advanced 2D NMR correlation strategies.

The Imperative of Structural Certainty

In the realm of drug development and materials science, the precise arrangement of atoms within a molecule dictates its function, reactivity, and safety profile. This compound, a heterocyclic compound, possesses multiple functional groups—a pyridine core, an amino group, a methyl group, and a carboxylic acid—whose relative positions are critical. Misidentification of an isomer could lead to drastically different pharmacological or material properties. The workflow presented herein is designed to systematically and irrefutably confirm the substitution pattern and connectivity of this specific molecule.

Our approach follows a logical progression, beginning with the fundamental determination of the molecular formula, moving to the identification of key functional groups, establishing the atom-to-atom connectivity of the molecular skeleton, and culminating in absolute confirmation.

Stage I: Foundational Analysis - Molecular Formula and Functional Groups

The first step in any structure elucidation puzzle is to determine the types of pieces you have. This involves establishing the molecular formula and identifying the present functional groups.[1]

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expertise & Causality: Before attempting to assemble the structure, we must know its elemental formula. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the exact mass to several decimal places. This precision is crucial because it allows for the calculation of a unique elemental formula, distinguishing between isobars (molecules with the same nominal mass but different formulas).[2] For this compound, we aim to confirm the formula C₇H₈N₂O₂.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Calculated Exact Mass | 152.0586 |

| Observed m/z [M+H]⁺ | 153.0659 |

| Observed m/z [M-H]⁻ | 151.0514 |

Experimental Protocol: HRMS Analysis via ESI-TOF

-

Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong molecular ion peak.[2]

-

Positive Ion Mode: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Negative Ion Mode: Acquire data in negative ion mode to observe the deprotonated molecule, [M-H]⁻, which is often efficient for carboxylic acids.

-

Data Analysis: Compare the experimentally observed m/z value with the theoretical exact mass calculated for C₇H₈N₂O₂. The mass error should ideally be less than 5 ppm to confidently assign the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Causality: FTIR spectroscopy provides a rapid, non-destructive method to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. This creates a unique "fingerprint" that confirms the presence of the amino, carboxylic acid, and aromatic moieties.[3][4]

Data Presentation: Characteristic FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |

| Amino Group | N-H stretch (primary) | 3300-3500 (two bands) |

| Aromatic/Methyl | C-H stretch | 2850-3100 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Pyridine Ring | C=C and C=N stretches | 1450-1640 |

| Amino Group | N-H bend (scissoring) | 1590-1650 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required.

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups. The broad O-H stretch and sharp C=O stretch are definitive indicators of the carboxylic acid, while the two distinct N-H stretching bands confirm a primary amine.[5][6]

Stage II: The Blueprint - 1D and 2D NMR for Structural Connectivity

With the formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the atoms. NMR is the most powerful tool for elucidating the structure of organic compounds in solution.[7][8][9]

1D NMR: ¹H and ¹³C Spectra

Expertise & Causality: ¹H NMR provides information about the chemical environment, number, and neighboring protons for every unique proton in the molecule. ¹³C NMR provides analogous information for the carbon skeleton. For our target molecule, we expect two distinct aromatic proton signals, a methyl signal, and exchangeable signals for the -NH₂ and -COOH protons. The chemical shifts are heavily influenced by the electron-withdrawing nitrogen atom and the electronic nature of the substituents.[10][11]

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| H2 | ~8.2-8.4 | d, J ≈ 2 Hz | 1H | ~145-150 |

| H4 | ~7.8-8.0 | d, J ≈ 2 Hz | 1H | ~135-140 |

| -CH₃ | ~2.4-2.6 | s | 3H | ~20-25 |

| -NH₂ | ~5.5-6.5 (broad) | s | 2H | C5: ~140-145 |

| -COOH | >12 (very broad) | s | 1H | ~165-170 |

| C3 | - | - | - | ~120-125 |

| C6 | - | - | - | ~155-160 |

Note: DMSO-d₆ is a common solvent choice as it can solubilize the polar molecule and its exchangeable protons are often clearly visible.

Experimental Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H Spectrum: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure proper shimming to obtain sharp peaks. Set the spectral width to cover the range from -1 to 14 ppm.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. This is a less sensitive nucleus, so a longer acquisition time may be required. Set the spectral width from 0 to 200 ppm.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

2D NMR: COSY, HSQC, and HMBC for Unambiguous Connectivity

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.[7]

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through 2 or 3 bonds.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to (¹JCH).[10]

-

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment. It reveals long-range correlations (²JCH and ³JCH) between protons and carbons, allowing us to piece together the entire molecular framework.

Logical Deduction through 2D NMR:

-

COSY: A weak correlation (⁴JHH) might be observed between the two aromatic protons, H2 and H4, confirming their meta relationship.

-

HSQC: This experiment will definitively link the proton signals to their respective carbon signals: H2 to C2, H4 to C4, and the methyl protons to the methyl carbon.

-

HMBC: This experiment provides the crucial long-range connections to build the molecule.

Data Presentation: Key Expected HMBC Correlations

| Proton (¹H) | Correlates to Carbon (¹³C) | Deduction |

| H2 | C3, C4, C6 | Confirms H2 is adjacent to C3 and C4, and part of the pyridine ring. |

| H4 | C2, C3, C5, C6 | Confirms H4 is adjacent to C3 and C5. |

| -CH₃ | C5, C6 | Crucial correlation : proves the methyl group is attached to C6. |

| -NH₂ | C4, C5, C6 | Confirms the amino group is attached to C5. |

Visualization: HMBC Connectivity Network

The following diagram illustrates the key HMBC correlations that piece the molecular puzzle together.

Caption: Key HMBC correlations confirming molecular connectivity.

Stage III: The Gold Standard - Single-Crystal X-ray Crystallography

Trustworthiness: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the ultimate arbiter of molecular structure. It provides an unambiguous 3D model of the molecule as it exists in the crystal lattice.[12][13][14]

Expertise & Causality: This technique works by passing X-rays through a well-ordered single crystal. The X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By analyzing the positions and intensities of the diffracted beams, one can calculate a 3D electron density map and from it, the precise location of every atom in the molecule. This method confirms not only the connectivity but also provides precise bond lengths and angles.

Experimental Protocol: X-ray Crystallography Workflow

-

Crystal Growth (The Critical Step): High-quality single crystals must be grown. This is often the most challenging part. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

-

Crystal Mounting: A suitable crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen to minimize thermal motion. It is then rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final, highly accurate molecular structure.

Visualization: The Structure Elucidation Workflow

Caption: A logical workflow for systematic structure elucidation.

Conclusion

References

-

W. Gräf, H. J. Roth, and H. Budzikiewicz. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Organic Mass Spectrometry. Available at: [Link]

-

Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. Available at: [Link]

-

Nabil, A., et al. (2020). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. ResearchGate. Available at: [Link]

-

Put, P., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

-

BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. Blog - BTC. Available at: [Link]

-

Tithof, J., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available at: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

-

Stamboliyska, B., & Zlatkova, M. (2007). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Available at: [Link]

-

NIST. (n.d.). 4-Pyridinecarboxylic acid. NIST WebBook. Available at: [Link]

- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

PubChem. (n.d.). Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. PubChem. Available at: [Link]

-

Yousuf, M., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Available at: [Link]

-

Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry. Available at: [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Available at: [Link]

-

Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. Available at: [Link]

-

Smith, K. E., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. Geochimica et Cosmochimica Acta. Available at: [Link]

-

NIST. (n.d.). 2-Pyridinecarboxylic acid. NIST WebBook. Available at: [Link]

-

Stenutz. (n.d.). 5-methylpyridine-3-carboxylic acid. Available at: [Link]

-

Molbase. (n.d.). 5-hydroxy-4-methoxycarbonyl-6-methylpyridine-3-carboxylic acid. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Available at: [Link]

-

NIST. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available at: [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. omicsonline.org [omicsonline.org]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. jchps.com [jchps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

An In-depth Technical Guide to CAS Number 211915-53-6: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of the chemical compound identified by CAS number 211915-53-6. Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, and critical applications of this versatile molecule, moving beyond a simple data sheet to offer actionable insights grounded in scientific literature and patent-disclosed methodologies.

Compound Identification and Core Properties

The compound assigned CAS number 211915-53-6 is chemically known as Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate . It is also referred to by its synonym, Methyl 5-amino-6-(methylamino)nicotinate.[1][2][3] This molecule serves as a crucial building block, or intermediate, in the synthesis of more complex, biologically active compounds.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry. The key properties of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N₃O₂ | [3] |

| Molecular Weight | 181.19 g/mol | [2][3] |

| IUPAC Name | methyl 5-amino-6-(methylamino)pyridine-3-carboxylate | [2] |

| SMILES | CNC1=C(C=C(C=N1)C(=O)OC)N | |

| InChIKey | XPCXDDOGPNBUQL-UHFFFAOYSA-N | [2] |

| Calculated XLogP3 | 0.3 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

This data is compiled from publicly available chemical databases and is essential for predicting solubility, reactivity, and potential for intermolecular interactions.

Synthesis and Preparation

While detailed, peer-reviewed synthesis protocols for Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate are not widely published, its structure suggests a plausible synthetic route originating from substituted nicotinic acid derivatives. A likely approach would involve the sequential introduction of the amino and methylamino groups onto the pyridine ring, followed by esterification.

A relevant published procedure for a structurally similar compound, methyl 5,6-diaminonicotinate, involves the catalytic hydrogenation of a nitro-substituted precursor.[4] In this process, methyl 6-amino-5-nitronicotinate is reduced using hydrogen gas over a palladium-on-carbon catalyst.[4] This methodology provides a strong basis for a proposed synthesis of the target compound, likely starting from a corresponding 5-nitro-6-chloronicotinate, followed by nucleophilic substitution with methylamine and subsequent reduction of the nitro group.

Applications in Drug Development: A Key Intermediate for PAD4 Inhibitors

The primary utility of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate in the pharmaceutical landscape is its role as a key intermediate in the synthesis of aza-benzimidazole inhibitors of Peptidylarginine Deiminase 4 (PAD4).[5][6] PAD4 is an enzyme implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis and some cancers, making it a significant target for therapeutic intervention.[5][6]

Role in the Synthesis of Aza-benzimidazole PAD4 Inhibitors

A patented synthetic route for aza-benzimidazole-based PAD4 inhibitors explicitly utilizes Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate as a starting material.[6] The general synthetic workflow is depicted in the diagram below.

Figure 1: Synthetic workflow for an aza-benzimidazole PAD4 inhibitor utilizing CAS 211915-53-6.

Experimental Protocol: Synthesis of an Aza-benzimidazole Precursor

The following is a representative experimental protocol adapted from patent literature, illustrating the use of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate in the initial amide coupling step.[5][6]

Step 1: Amide Bond Formation

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the starting carboxylic acid derivative (e.g., CAS 221675-35-0) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Activation: To this solution, add a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by a non-nucleophilic base, typically diisopropylethylamine (DIPEA). Stir the mixture at ambient temperature for approximately 10-15 minutes to activate the carboxylic acid.

-

Addition of the Amine: Add a solution of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate (CAS 211915-53-6) in DMF to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by a suitable chromatographic technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate with high purity.

Subsequent steps, as outlined in the patent literature, typically involve the hydrolysis of the methyl ester followed by an acid-catalyzed cyclization to form the aza-benzimidazole core.[6]

Safety, Handling, and Storage

As with any chemical intermediate, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.

Hazard Identification

Based on available Safety Data Sheets (SDS), Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate is classified with the following hazards:

It is crucial to consult the most up-to-date SDS from your supplier before handling this compound.

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][7] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][7]

-

Skin Protection: Wear compatible, chemical-resistant gloves.[1][7] A lab coat or other protective clothing is also recommended.[1][7]

-

Respiratory Protection: If handling outside of a fume hood or if dusts are generated, use a government-approved respirator.[7]

-

-

General Hygiene: Avoid breathing dust, vapor, mist, or gas.[1][7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[7]

Storage

Store in a tightly closed container in a dry and well-ventilated place.[7]

Conclusion

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate (CAS 211915-53-6) is a valuable chemical intermediate with a defined and critical role in the synthesis of advanced therapeutic candidates, particularly PAD4 inhibitors. Its bifunctional nature, possessing both nucleophilic amine groups and an ester, makes it a versatile building block for constructing complex heterocyclic systems. A comprehensive understanding of its properties, synthetic applications, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in drug discovery and development pipelines.

References

- Enamine. (n.d.). Safety Data Sheet - Methyl 5-amino-6-(methylamino)

-

PubChem. (n.d.). Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved January 11, 2026, from [Link]

- Echemi. (n.d.).

- Fisher Scientific. (2014, September 11).

- PubChem. (n.d.). 6-(Methylamino)pyridine-3-carboxylic acid.

- Google Patents. (2016, December 9). US Patent US9765093B2 - Aza-benzimidazole inhibitors of PAD4.

- BLDpharm. (n.d.). 211915-53-6|Methyl 5-amino-6-(methylamino)

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Manufacturing Process of Methyl Nicotinate. (n.d.). Scribd. Retrieved January 11, 2026.

-

Erharuyi, O. (2015, August 5). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved January 11, 2026, from [Link]

- Der Pharma Chemica. (n.d.). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Retrieved January 11, 2026.

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved January 11, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved January 11, 2026.

- Google Patents. (2016, December 9). US Patent Application Publication US 2017/0166592 A1.

- ChemicalBook. (2022, August 11). Methyl 6-amino-3-(3-cyanophenyl)

-

Pharmaffiliates. (n.d.). CAS No : 211915-06-9| Product Name : Dabigatran Etexilate. Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. Retrieved January 11, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate | C8H11N3O2 | CID 18412673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 211915-53-6 | Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate - Synblock [synblock.com]

- 4. prepchem.com [prepchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. enamine.enamine.net [enamine.enamine.net]

The Multifaceted Biological Activities of Aminopyridine Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Abstract

Aminopyridine carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of their diverse pharmacological effects, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties, as well as their role as potent enzyme inhibitors. By dissecting the underlying mechanisms of action and detailing robust experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics derived from this versatile chemical class. The narrative emphasizes the causal relationships behind experimental design, aiming to equip scientists with the knowledge to strategically advance their research programs.

Introduction: The Chemical Versatility and Biological Significance of Aminopyridine Carboxylic Acids

Aminopyridine carboxylic acids are a class of heterocyclic compounds characterized by a pyridine ring substituted with both an amino group and a carboxylic acid moiety. This unique structural combination imparts a rich chemical character, enabling these molecules to participate in a wide array of biological interactions. The pyridine ring, an aromatic and electron-deficient system, facilitates π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group introduces polarity and the ability to coordinate with metal ions, a feature often crucial for enzyme inhibition.[1] The amino group further enhances the molecule's ability to form hydrogen bonds and can be a key site for derivatization to modulate pharmacokinetic and pharmacodynamic properties.

The convergence of these functional groups creates a scaffold with significant therapeutic potential. Aminopyridine derivatives have been extensively studied and have led to the development of drugs for various conditions, including neurological disorders.[2] The incorporation of a carboxylic acid functionality can further enhance the biological activity of pyridine-containing compounds.[3] This guide will delve into the specific biological activities of molecules that possess both of these key functional groups, providing a detailed overview of their therapeutic promise.

Antimicrobial Activity: A Renewed Approach to Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents.[4] Aminopyridine carboxylic acid derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[5][6]

Mechanism of Action

The antimicrobial action of aminopyridine carboxylic acids is often multifaceted. Some derivatives function by inhibiting essential bacterial enzymes. For instance, certain pyridine carboxylic acids have been shown to inhibit the E. coli gab permease, an enzyme involved in nutrient transport.[7] Other derivatives may disrupt the integrity of the microbial cell wall or interfere with DNA synthesis. The specific mechanism is highly dependent on the substitution pattern on the pyridine ring and the nature of any additional conjugated moieties.

Experimental Workflow for Assessing Antimicrobial Activity

A systematic evaluation of antimicrobial potential is crucial for identifying lead compounds. The following workflow provides a robust framework for screening and characterizing the antimicrobial properties of novel aminopyridine carboxylic acid derivatives.

Caption: Experimental workflow for in vitro antimicrobial screening.

The broth microdilution assay is a quantitative method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well. After incubation, the wells are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.[9][10]

Step-by-Step Methodology:

-

Preparation of Test Compound Stock Solution: Dissolve the aminopyridine carboxylic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Anticancer Activity: Targeting the Hallmarks of Cancer

The unique structural features of aminopyridine carboxylic acids make them attractive candidates for the development of novel anticancer agents.[12][13] Their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression, has been a key driver of research in this area.[14][15]

Signaling Pathways and Molecular Targets

Aminopyridine carboxylic acid derivatives can exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: Many kinases, which are often dysregulated in cancer, are susceptible to inhibition by small molecules. The aminopyridine scaffold can be tailored to fit into the ATP-binding pocket of specific kinases, thereby blocking their activity and downstream signaling.

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[16]

-

Inhibition of Angiogenesis: Some derivatives may interfere with the formation of new blood vessels, which are essential for tumor growth and metastasis.[17]

Caption: Potential anticancer mechanisms of aminopyridine carboxylic acids.

Experimental Workflow for Assessing Anticancer Activity

A tiered approach is recommended for evaluating the anticancer potential of aminopyridine carboxylic acid derivatives, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[18] It is a widely used and robust method for initial cytotoxicity screening.[19][20]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[21]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the aminopyridine carboxylic acid derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[22]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.[18][23]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, making the discovery of novel anti-inflammatory agents a critical area of research.[21] Aminopyridine derivatives have demonstrated promising anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammatory disorders.

Mechanism of Action

The anti-inflammatory properties of aminopyridine carboxylic acids can be attributed to their ability to modulate key inflammatory pathways. For example, 4-aminopyridine has been shown to reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, while increasing the expression of anti-inflammatory markers like IL-10.[17][24] This modulation of the cytokine profile can significantly dampen the inflammatory response. The mechanism may involve the blockade of potassium channels, which can influence intracellular calcium signaling and subsequently alter gene expression in immune cells.[25]

Caption: Simplified NF-κB signaling pathway in inflammation and potential inhibition by aminopyridine carboxylic acids.

Experimental Workflow for Assessing Anti-inflammatory Activity

A multi-assay approach is essential for a comprehensive evaluation of the anti-inflammatory properties of test compounds.

Nitric oxide is a key inflammatory mediator, and its production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[21][26]

Principle: The Griess reagent is a two-component system that reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.[26]

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.[26]

-

Compound Treatment: Pre-treat the cells with various concentrations of the aminopyridine carboxylic acid derivative for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[27]

-

Supernatant Collection: Collect the cell culture supernatants.

-

Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate, followed by 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[26]

-

Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.

Enzyme Inhibition: A Key Mechanism of Action

Enzyme inhibition is a fundamental mechanism through which many drugs exert their therapeutic effects.[28][29] Pyridine carboxylic acid derivatives are known to be effective enzyme inhibitors, targeting a wide range of enzymes.[1][30]

Rationale for Targeting Enzymes

Enzymes are attractive drug targets due to their critical roles in various physiological and pathological processes. By designing molecules that specifically inhibit the activity of a particular enzyme, it is possible to modulate a biological pathway with high precision. The aminopyridine carboxylic acid scaffold provides a versatile platform for designing potent and selective enzyme inhibitors.[31]

General Protocol for an Enzyme Inhibition Assay

The following protocol provides a general framework for assessing the inhibitory activity of aminopyridine carboxylic acid derivatives against a specific enzyme.[32][33]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A reduction in the reaction rate in the presence of the compound indicates inhibition. The potency of the inhibitor is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[34]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a suitable buffer, combine the enzyme, substrate, and any necessary co-factors.

-

Inhibitor Addition: Add various concentrations of the aminopyridine carboxylic acid derivative to the reaction mixture. Include a control with no inhibitor.

-

Reaction Initiation: Initiate the reaction by adding the substrate (or enzyme, depending on the assay design).

-

Monitoring Reaction Progress: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[34]

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Summary and Interpretation

To facilitate the comparison of the biological activities of different aminopyridine carboxylic acid derivatives, it is essential to present the quantitative data in a clear and structured format.

Table 1: Summary of Biological Activities of Hypothetical Aminopyridine Carboxylic Acid Derivatives

| Compound ID | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. HeLa Cells | Anti-inflammatory IC50 (µM) (NO Inhibition) | Enzyme X Inhibition IC50 (nM) |

| APCA-01 | 16 | 5.2 | 12.5 | 50 |

| APCA-02 | >128 | 25.8 | 35.1 | >1000 |

| APCA-03 | 4 | 1.8 | 2.3 | 5 |

| APCA-04 | 32 | 15.1 | 28.7 | 250 |

Conclusion and Future Directions

Aminopyridine carboxylic acids are a rich source of biologically active molecules with significant therapeutic potential. Their diverse pharmacological profiles, spanning antimicrobial, anticancer, and anti-inflammatory activities, underscore the value of this scaffold in drug discovery. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of novel derivatives.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.

-

Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and pathways involved.

-

In Vivo Efficacy and Safety Studies: To translate the promising in vitro findings into potential clinical applications.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of aminopyridine carboxylic acids can be realized, leading to the development of novel and effective treatments for a wide range of diseases.

References

- A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352.

- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine N

- Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol. (n.d.). Benchchem.

- Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz

- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. (n.d.). Benchchem.

- Enzyme assay. (n.d.). Wikipedia.

- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega, 4(7), 12146–12153.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024).

- What is an Inhibition Assay? (n.d.). Biobide Blog.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of N

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2020). American Journal of Analytical Chemistry, 11(7), 269-282.

- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.

- Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2009). Transition Metal Chemistry, 34(4), 409-418.

- The use of aminopyridines in neurological disorders. (n.d.). PubMed.

- Assessment of antimicrobial activity. (2019). Protocols.io.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).

- Pyridine carboxylic acids as inhibitors and substrates of the Escherichia coli gab permease encoded by gabP. (1995). Journal of Bacteriology, 177(18), 5381–5382.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.

- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (n.d.). PubMed.

- Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Semantic Scholar.

- Enzyme inhibition assay: Significance and symbolism. (n.d.). Wisdomlib.

- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (n.d.).

- Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). Drug Design, Development and Therapy, 15, 1487–1504.

- Enzyme Assay Analysis: What Are My Method Choices? (2021). Thermo Fisher Scientific.

- Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43)

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central.

- 4-Aminopyridine. (n.d.). Wikipedia.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). PubMed.

- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). PMC - NIH.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.

- 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice. (n.d.). PubMed Central - NIH.

- 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. (2024). PubMed.

- 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Postepy Higieny I Medycyny Doswiadczalnej, 73, 495–502.

- 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. (n.d.). PubMed Central.

- Effects of 4- aminopyridine on inflammatory reactions in experimental models. (n.d.).

- 4-Aminopyridine-2-carboxylic acid synthesis. (n.d.). ChemicalBook.

- The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. (2017). RSC Advances, 7(24), 14619–14634.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, struct ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00425G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine carboxylic acids as inhibitors and substrates of the Escherichia coli gab permease encoded by gabP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of antimicrobial activity [protocols.io]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. actascientific.com [actascientific.com]

- 12. researchgate.net [researchgate.net]

- 13. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 14. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. noblelifesci.com [noblelifesci.com]

- 24. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Enzyme assay - Wikipedia [en.wikipedia.org]

- 29. blog.biobide.com [blog.biobide.com]

- 30. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]

- 34. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

The Synthetic Chemist's Guide to 5-Amino-6-methylpyridine-3-carboxylic Acid Derivatives: A Technical Whitepaper

Abstract

The 5-amino-6-methylpyridine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic and steric properties, conferred by the amino, methyl, and carboxylic acid functionalities on the pyridine ring, make it a valuable building block in drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for accessing this important class of molecules. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer insights into the practical considerations for each synthetic approach.

Introduction: The Significance of the this compound Core

The pyridine ring is a cornerstone of many FDA-approved drugs due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1] The specific substitution pattern of this compound offers a trifecta of functionalities that can be strategically manipulated for lead optimization. The 5-amino group serves as a key hydrogen bond donor and a handle for further derivatization. The 6-methyl group provides steric bulk and can influence the molecule's metabolic stability and binding selectivity. The 3-carboxylic acid moiety, a bioisostere of other important functional groups, offers a crucial anchor point for receptor binding and can be readily converted into a variety of esters and amides to modulate physicochemical properties.[2]

This guide will explore three principal synthetic avenues to this versatile scaffold:

-

Multicomponent Reactions: Leveraging the power of convergent synthesis to construct the pyridine ring in a single step.

-

Stepwise Ring Construction and Functionalization: A more traditional approach involving the sequential building and modification of the heterocyclic core.

-

Post-functionalization of Pre-existing Pyridine Scaffolds: Introducing the desired substituents onto a commercially available or readily synthesized pyridine derivative.

Synthetic Strategies and Methodologies

Multicomponent Reactions: The Power of Convergence

Multicomponent reactions (MCRs) offer an elegant and efficient approach to complex molecules by combining three or more starting materials in a single pot.[3][4] For the synthesis of polysubstituted pyridines, MCRs provide a rapid means to access a diverse range of derivatives from simple precursors.

One of the most well-established MCRs for pyridine synthesis is the Hantzsch Dihydropyridine Synthesis , which can be adapted to produce pyridine derivatives.[5][6] While the classic Hantzsch synthesis yields symmetrically substituted dihydropyridines, modern variations allow for the construction of unsymmetrical and fully aromatized pyridines.

A plausible MCR strategy for synthesizing an ester derivative of this compound is outlined below. This approach involves the condensation of an enamine, an α,β-unsaturated carbonyl compound, and a source of ammonia.

Figure 1: A conceptual multicomponent reaction pathway for the synthesis of a 5-amino-6-methylnicotinate derivative.

This protocol is adapted from a general procedure for the synthesis of related 6-amino-2-pyridone-3,5-dicarbonitriles and serves as a foundational method that can be optimized for the target scaffold.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-tolualdehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol) in methanol (1 mL).

-

First Step - Knoevenagel Condensation: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Second Step - Michael Addition and Cyclization: Once the first step is complete, add N-substituted 2-cyanoacetamide (2 mmol) and guanidinium carbonate (0.2 mmol) to the reaction mixture along with an additional 2 mL of methanol.

-

Reaction: Reflux the reaction mixture for 10 minutes.

-

Work-up and Purification: Cool the reaction mixture in an ice bath to induce precipitation. Collect the solid by filtration, wash with cold methanol, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Catalysts: Betaine is an effective catalyst for the Knoevenagel condensation, while guanidinium carbonate efficiently catalyzes the subsequent Michael addition and cyclization.[4]

-

Solvent: Methanol is a suitable solvent for this reaction, facilitating the dissolution of the reactants and promoting the reaction.

-

One-Pot, Two-Step Approach: This method is more efficient than a traditional multi-step synthesis as it avoids the isolation of intermediates, saving time and resources.[4]

Stepwise Ring Construction and Functionalization

A more traditional and often more controllable approach involves the stepwise construction of the pyridine ring followed by the introduction of the desired functional groups. A common strategy involves the synthesis of a substituted pyridine precursor, which is then elaborated to the final product.

A representative stepwise synthesis could start from readily available 2-chloro-6-methylnicotinic acid derivatives, which can be synthesized from 2-chloro-6-methyl-3-cyanopyridine.

Figure 2: A representative stepwise synthetic route to a 5-amino-6-methylnicotinate derivative.

This protocol is based on a patented method for the synthesis of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine.[1]

-

Ammonolysis: To a solution of 2-chloro-3-cyano-6-methylpyridine (6.10 g) in an autoclave, add a 28% aqueous solution of ammonia (70 mL).

-

Reaction: Heat the reaction mixture at 170°C for 7 hours.

-

Ammonia Removal: Cool the reaction solution to room temperature and remove the ammonia under reduced pressure.

-

Hydrolysis: Add potassium hydroxide (9.00 g) to the reaction solution and heat at 100°C for 3 hours with stirring.

-